Cobalt(III) fluoride

Overview

Description

Cobalt(III) fluoride, also known as cobaltic fluoride and cobalt trifluoride, is a chemical compound. Its chemical formula is CoF3. It contains cobalt in its +3 oxidation state. It contains cobalt and fluoride ions. It is a brown solid .

Synthesis Analysis

Cobalt(III) fluoride can be prepared in the laboratory by treating CoCl2 with fluorine at 250 °C . The reaction of CoCl2 with chlorine trifluoride ClF3 or bromine trifluoride BrF3 can also form the compound . A study also suggests that cobalt(III) fluoride can be synthesized from the less expensive oxide form .Molecular Structure Analysis

Anhydrous cobalt trifluoride crystallizes in the rhombohedral group, specifically according to the aluminium trifluoride motif, with a = 527.9 pm, α = 56.97°. Each cobalt atom is bound to six fluorine atoms in octahedral geometry, with Co–F distances of 189 pm. Each fluoride is a doubly bridging ligand .Chemical Reactions Analysis

Cobalt(III) fluoride decomposes upon contact with water to give oxygen: 4 CoF3 + 2 H2O → 4 HF + 4 CoF2 + O2 . It reacts with fluoride salts to give the anion [CoF6]3−, which also features a high-spin, octahedral cobalt(III) center .Physical And Chemical Properties Analysis

Cobalt(III) fluoride is a brown powder with a density of 3.88 g/cm3 . It is moisture sensitive and stable in dry air . It melts at 927 °C . It reacts with water .Scientific Research Applications

Catalytic Fluorination and C–F Functionalization

Cobalt(III) fluoride plays a significant role in catalytic fluorination and C–F functionalization . The in-depth understanding of the structures and reactivity of cobalt fluorides allows chemists to develop diverse innovative catalytic fluorination and C–F functionalization .

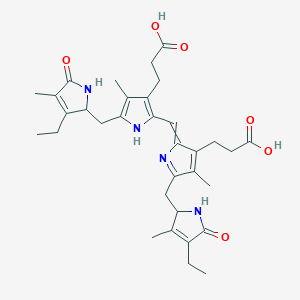

Organofluorine Chemistry

Cobalt fluorides, including Cobalt(III) fluoride, have been investigated for their potential applications in organofluorine chemistry . The preparation and reactivity of inorganic and organometallic cobalt fluorides are discussed .

Development of Novel Fluorinating Reagents

The development of novel fluorinating reagents is one of the central objectives of fluorine chemistry . Cobalt(III) fluoride’s unique properties make it a potential candidate for the development of new fluorinating reagents .

Conversion of Hydrocarbons to Perfluorocarbons

Cobalt(III) fluoride is a powerful fluorinating agent. When used as a slurry, it can convert hydrocarbons to perfluorocarbons .

Metal Production

Cobalt(III) fluoride is used as a water-insoluble Cobalt source in oxygen-sensitive applications, such as metal production .

Pharmaceutical Manufacturing

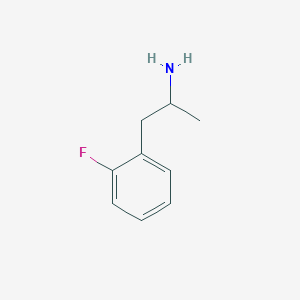

Fluoride compounds, including Cobalt(III) fluoride, have diverse applications in current technologies and science, including the manufacture of pharmaceuticals .

Mechanism of Action

Target of Action

Cobalt(III) fluoride, with the chemical formula CoF3 , primarily targets hydrocarbons . It is used to synthesize organofluorine compounds .

Mode of Action

Cobalt(III) fluoride acts as a powerful fluorinating agent . It interacts with hydrocarbons and converts them into perfluorocarbons . The reaction can be represented as follows:

CoF3+R−H→2 CoF2+R−F+HF2 \, CoF3 + R-H \rightarrow 2 \, CoF2 + R-F + HF 2CoF3+R−H→2CoF2+R−F+HF

In this reaction, CoF3 replaces the hydrogen atoms in the hydrocarbon (R-H) with fluorine atoms, resulting in the formation of a perfluorocarbon (R-F), cobalt(II) fluoride (CoF2), and hydrogen fluoride (HF) .

Biochemical Pathways

Its ability to convert hydrocarbons into perfluorocarbons suggests that it can significantly alter the chemical structure and properties of organic compounds .

Result of Action

The primary result of Cobalt(III) fluoride’s action is the conversion of hydrocarbons into perfluorocarbons . This transformation can lead to significant changes in the physical and chemical properties of the original compounds.

Action Environment

Cobalt(III) fluoride is a hygroscopic brown solid . It decomposes upon contact with water to give oxygen . Therefore, the presence of water can significantly influence its action, efficacy, and stability. Additionally, it’s worth noting that Cobalt(III) fluoride is a powerful oxidizing agent , suggesting that it may be sensitive to the presence of reducing agents in its environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

trifluorocobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3FH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJQNLGQTOCWDS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Co](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF3 | |

| Record name | cobalt(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064908 | |

| Record name | Cobalt fluoride (CoF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.92840 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown solid; [Merck Index] | |

| Record name | Cobaltic fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt(III) fluoride | |

CAS RN |

10026-18-3 | |

| Record name | Cobalt trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobaltic fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt fluoride (CoF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt fluoride (CoF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)